

Using Dasatinib in a kinaseGlo assay

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Compound of Interest

Compound Name:	Dasatinib
CAS No.:	302962-49-8
Cat. No.:	B193332

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Application Note & Protocol

Topic: Profiling **Dasatinib** Potency and Selectivity using the Kinase-Glo® Luminescent Assay

Audience: Researchers, scientists, and drug development professionals.

Abstract

Dasatinib is a potent, orally available small-molecule inhibitor targeting multiple tyrosine kinases, playing a crucial role in cancer therapy.[1][2] Accurate determination of its inhibitory potency (IC₅₀) against its target kinases is fundamental for both basic research and clinical development. The Kinase-Glo® Luminescent Kinase Assay provides a robust, homogeneous, and high-throughput method for measuring kinase activity by quantifying the amount of ATP remaining in solution following a kinase reaction.[3] This application note provides a detailed technical guide and protocol for utilizing the Kinase-Glo® platform to determine the IC₅₀ value of **Dasatinib** against a target kinase. We delve into the scientific principles of both the inhibitor and the assay, offer a step-by-step experimental workflow, and provide insights into data analysis and best practices for ensuring assay integrity.

Scientific Principles

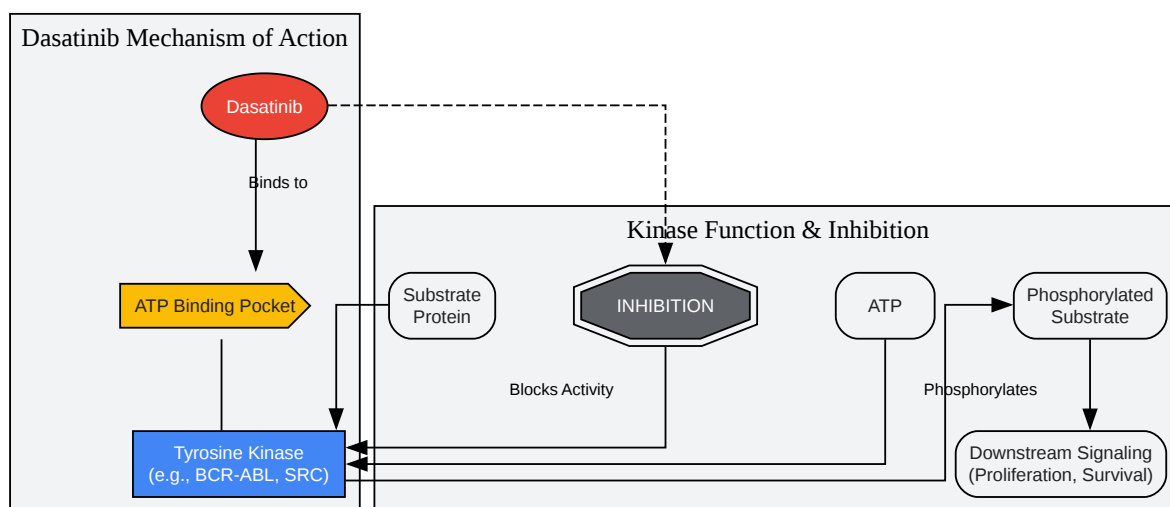
Dasatinib: A Multi-Targeted Tyrosine Kinase Inhibitor

Dasatinib functions as an ATP-competitive inhibitor, binding to the ATP pocket of the kinase domain.[1] This action blocks the transfer of a phosphate group from ATP to a substrate protein, thereby inhibiting the downstream signaling pathways that drive cellular proliferation and survival.[1][2] Unlike first-generation inhibitors like Imatinib, **Dasatinib** can bind to both the active and inactive conformations of the ABL kinase domain, which contributes to its efficacy against Imatinib-resistant mutations.[4]

While its primary target is the BCR-ABL fusion protein found in chronic myeloid leukemia (CML), **Dasatinib** exhibits a broad inhibition profile.[1][4] Its major targets include:

- BCR-ABL Kinase
- SRC Family Kinases (SRC, LCK, YES, FYN)[5]
- c-KIT
- Ephrin (EPH) receptor A2
- Platelet-derived growth factor receptor (PDGFR) β [5]

This multi-targeted nature underscores the importance of profiling **Dasatinib** against a wide range of kinases to understand its selectivity and potential off-target effects.[6][7]



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Caption: **Dasatinib** competitively binds to the ATP pocket of target kinases, blocking phosphorylation and inhibiting downstream signaling.

The Kinase-Glo® Assay Principle

The Kinase-Glo® assay is a luminescence-based, homogeneous assay designed to quantify the activity of any purified kinase. The core principle is the measurement of ATP consumption during the kinase reaction.[8][9]

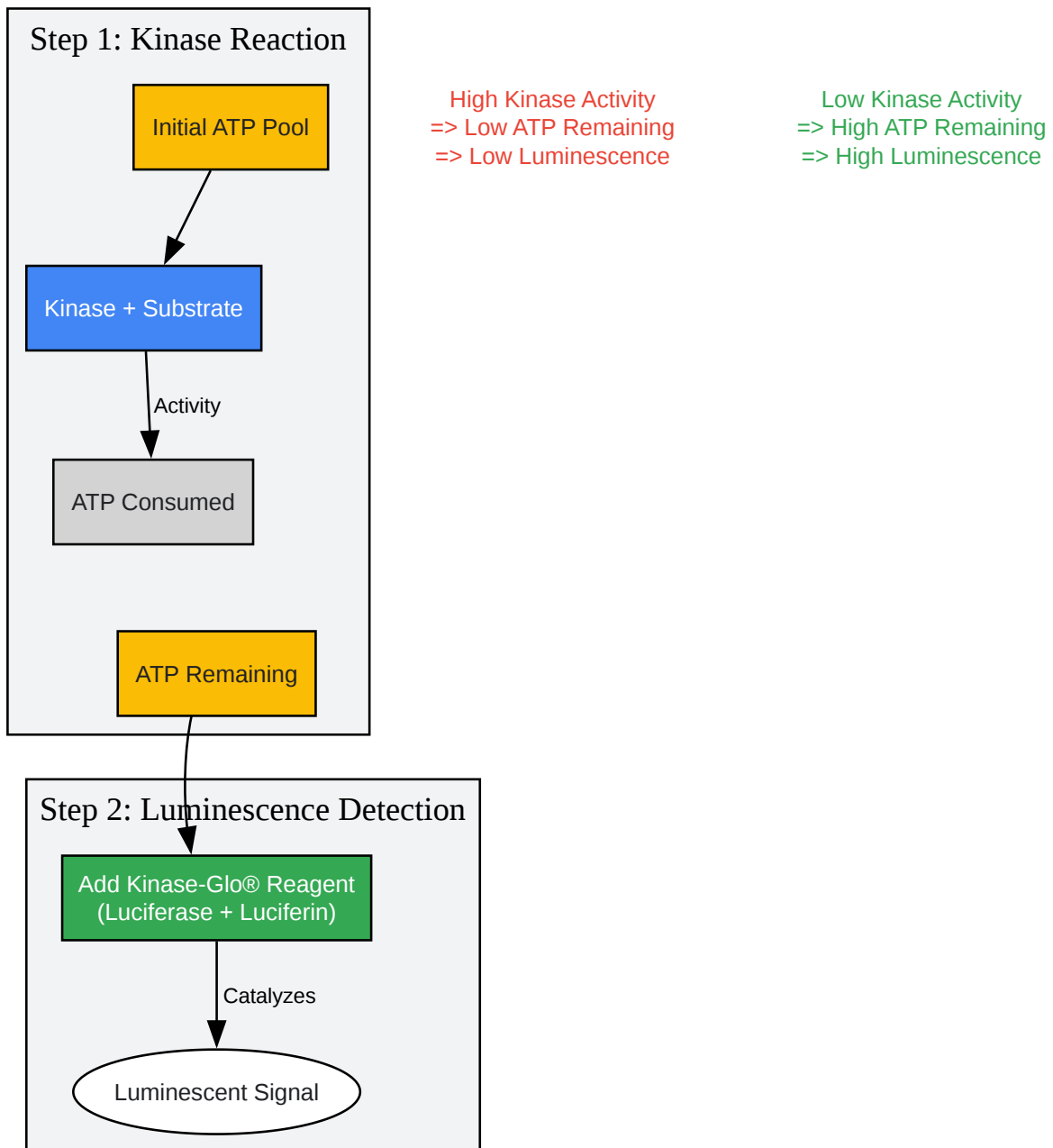
The process unfolds in two stages:

- **Kinase Reaction:** The kinase, its substrate, and ATP are incubated together. The kinase catalyzes the transfer of phosphate from ATP to the substrate, consuming ATP in the process. The presence of an inhibitor like **Dasatinib** will reduce the rate of this reaction, resulting in less ATP being consumed.
- **Luminescence Detection:** After the kinase reaction, the Kinase-Glo® Reagent is added. This reagent contains a highly stable, proprietary luciferase enzyme (Ultra-Glo™ Luciferase) and

its substrate, luciferin. The luciferase uses the remaining ATP from the first stage to catalyze the oxidation of luciferin, which generates a stable, "glow-type" luminescent signal.[10]

The key relationship is that the luminescence signal is inversely proportional to kinase activity.
[11][12]

- High Kinase Activity = High ATP consumption = Low remaining ATP = Low Luminescence.
- Low Kinase Activity (Inhibition) = Low ATP consumption = High remaining ATP = High Luminescence.



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Caption: The Kinase-Glo® assay workflow: kinase activity depletes ATP, reducing the substrate available for the subsequent luciferase reaction.

Critical Parameters & Assay Optimization

Scientific integrity requires that the assay system be well-characterized before inhibitor profiling. The following steps are crucial for generating reliable and reproducible IC₅₀ data.

Selecting the Appropriate Kinase-Glo® Reagent

Promega offers several versions of the Kinase-Glo® assay, each optimized for a different range of ATP concentrations.^{[9][11]}

- Kinase-Glo®: Linear up to 10 μM ATP.
- Kinase-Glo® Plus: Linear up to 100 μM ATP.
- Kinase-Glo® Max: Linear up to 500 μM ATP.

Causality: The choice of reagent is dictated by the biochemical properties of the kinase being studied, specifically its Michaelis constant (K_m) for ATP. For accurate IC₅₀ determination of an ATP-competitive inhibitor like **Dasatinib**, the kinase reaction should ideally be run at an ATP concentration equal to or near the K_m(ATP).^[12] Using a Kinase-Glo® reagent that is not linear at your chosen ATP concentration will lead to inaccurate results.

Enzyme Titration

The goal is to find an enzyme concentration that results in approximately 10-30% ATP consumption within the desired reaction time.

- Why? Consuming too little ATP (<10%) results in a small signal window between inhibited and uninhibited reactions, reducing assay sensitivity. Consuming too much ATP (>50%) can violate the assumptions of steady-state kinetics, making the reaction non-linear and potentially altering the apparent IC₅₀ value.^[12]

Assay Controls: The Self-Validating System

Every assay plate must include controls to validate the results of that specific experiment.

- "No Inhibitor" Control (100% Activity): Contains the kinase, substrate, and ATP in the reaction buffer with vehicle (e.g., DMSO). This represents the maximum kinase activity and will produce the lowest luminescent signal.

- "No Enzyme" Control (0% Activity): Contains substrate and ATP in the reaction buffer with vehicle, but no kinase. This represents the baseline ATP level and will produce the maximum luminescent signal.

Detailed Experimental Protocol: Dasatinib IC50 Determination

This protocol describes a typical experiment to determine the IC50 of **Dasatinib** against a target kinase (e.g., ABL1) in a 96-well plate format.

Materials and Reagents

- Target Kinase: Purified, active (e.g., ABL1, SignalChem Cat# A01-10G)
- Kinase Substrate: Appropriate peptide or protein substrate (e.g., ABL1tide, EAIYAAPFAKKK)
- **Dasatinib** (e.g., BenchChem Cat# B1385)
- Kinase-Glo® Plus Luminescent Kinase Assay (Promega Cat# V3771)
- ATP: Adenosine 5'-triphosphate, disodium salt
- Kinase Buffer: (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)
- DMSO: Dimethyl sulfoxide, for inhibitor dilution
- Plate: Solid white, flat-bottom 96-well assay plate
- Luminometer: Plate-reading luminometer

Step-by-Step Methodology

1. Reagent Preparation: a. Equilibrate all reagents to room temperature before use. b. Prepare the Kinase-Glo® Plus Reagent by transferring the entire volume of Kinase-Glo® Plus Buffer to the lyophilized Kinase-Glo® Plus Substrate bottle. Mix gently until the substrate is fully dissolved. c. Prepare a stock solution of **Dasatinib** (e.g., 10 mM in 100% DMSO). d. From the stock, prepare a serial dilution series of **Dasatinib** in kinase buffer containing a fixed

percentage of DMSO (e.g., 1%). For a 10-point curve, you might prepare 2X final concentrations ranging from 200 μ M down to 10 nM.

2. Kinase Reaction Setup (50 μ L total volume): a. In the wells of a solid white 96-well plate, add 25 μ L of 2X **Dasatinib** serial dilutions or control vehicle (for "No Inhibitor" and "No Enzyme" controls). b. Add 25 μ L of 2X Enzyme/Substrate/ATP Mix to all wells except the "No Enzyme" controls.

- This mix should contain the pre-determined optimal concentration of kinase, the substrate, and ATP at its K_m concentration (e.g., 100 μ M for ABL1).[13] c. To the "No Enzyme" control wells, add 25 μ L of a 2X Substrate/ATP Mix (lacking the enzyme). d. Mix the plate gently on a plate shaker for 30 seconds. e. Cover the plate and incubate at room temperature for the pre-determined optimal time (e.g., 60 minutes).

3. Luminescence Detection: a. After the kinase reaction incubation, add 50 μ L of prepared Kinase-Glo® Plus Reagent to all wells. b. Mix the plate on a shaker for 2 minutes to ensure lysis and signal stabilization. c. Incubate the plate at room temperature for 10 minutes to allow the luminescent signal to stabilize. d. Measure luminescence using a plate-reading luminometer.

Data Analysis and Interpretation

Data Processing

- Average Replicates: Calculate the average Relative Light Unit (RLU) for each concentration and control.
- Normalize Data: Convert the raw RLU data into percent kinase activity using the controls.
 - % Activity = $100 * (RLU_Max - RLU_Sample) / (RLU_Max - RLU_Min)$
 - RLU_Sample: RLU from a well with **Dasatinib**.
 - RLU_Max: Average RLU from the "No Enzyme" control wells (0% activity).
 - RLU_Min: Average RLU from the "No Inhibitor" control wells (100% activity).

IC50 Curve Generation and Calculation

- Plot % Activity (Y-axis) versus the log concentration of **Dasatinib** (X-axis).
- Use a non-linear regression curve fitting model, typically a sigmoidal dose-response (variable slope) model, to fit the data.[\[14\]](#)
- The IC50 is the concentration of **Dasatinib** that produces a 50% reduction in kinase activity, as interpolated from the fitted curve.

Sample Data Presentation

Dasatinib [nM]	Log [Dasatinib]	Avg. RLU	% Activity
10000	4.00	195,432	2.3%
1000	3.00	191,876	4.1%
100	2.00	165,432	17.5%
22.1	1.34	100,000	50.0%
10	1.00	65,987	67.2%
1	0.00	15,654	92.5%
0.1	-1.00	5,432	97.6%
0 (No Inhibitor)	-	1,234	100.0%
(No Enzyme)	-	200,000	0.0%

Note: Data is illustrative. An IC50 of 22.12 nM for Dasatinib against ABL1 has been previously reported using this assay.[\[13\]](#)

Troubleshooting

Issue	Possible Cause(s)	Solution(s)
Low Z'-factor (<0.5)	High variability in replicates; small signal window between controls.	Check pipetting accuracy, especially for low volumes.[15] Ensure complete mixing. Re-optimize enzyme concentration to achieve 10-30% ATP consumption.
IC50 value is unexpectedly high	ATP concentration is too high, leading to increased competition.	Verify the Km(ATP) for your kinase and run the assay with ATP at that concentration. Ensure Dasatinib dilutions are accurate.
No dose-response observed	Dasatinib is inactive or degraded; kinase is not the correct target.	Verify Dasatinib integrity and concentration. Confirm from literature that the chosen kinase is a known target. Check for assay interference from the compound itself by running a "No Enzyme" control with the highest concentration of Dasatinib.
High background luminescence	ATP contamination in reagents.	Use high-purity reagents (kinase, substrate, buffer).

Conclusion

The Promega Kinase-Glo® Luminescent Kinase Assay is a highly sensitive and reliable platform for profiling the activity of ATP-competitive inhibitors like **Dasatinib**.[\[10\]](#)[\[11\]](#) By carefully optimizing assay parameters such as enzyme and ATP concentration, and by including appropriate controls, researchers can generate robust and reproducible IC50 data. This information is critical for understanding the potency and selectivity of kinase inhibitors, guiding drug development efforts, and elucidating the complex biology of kinase signaling pathways.

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